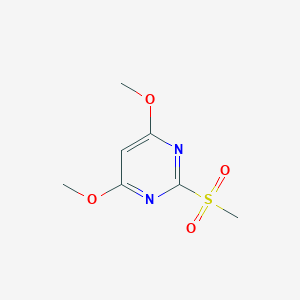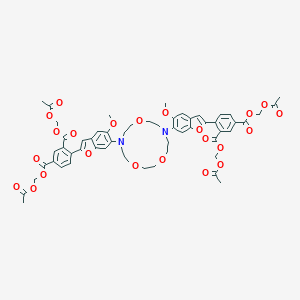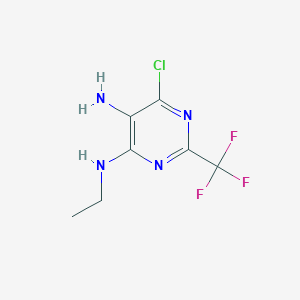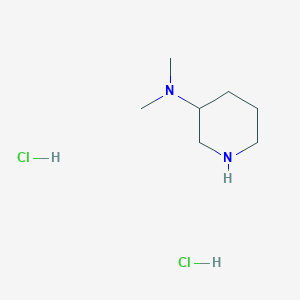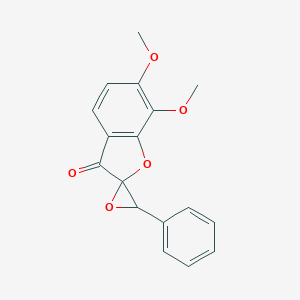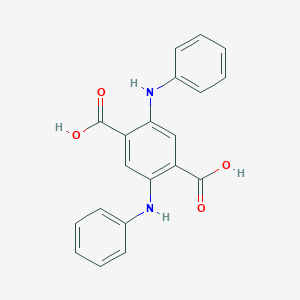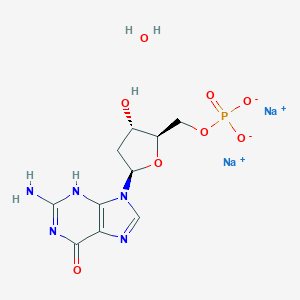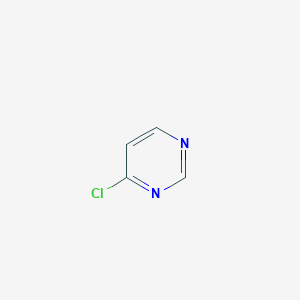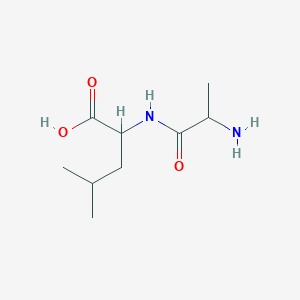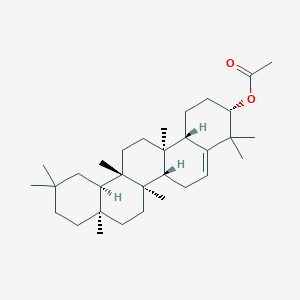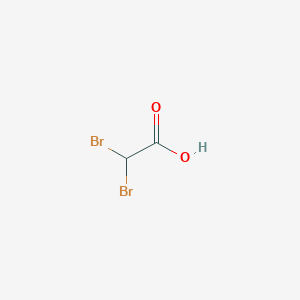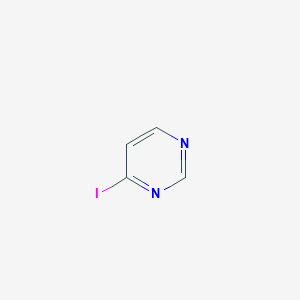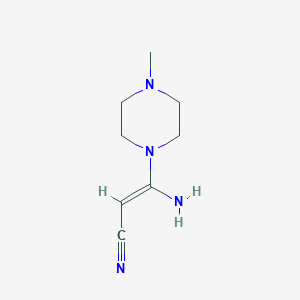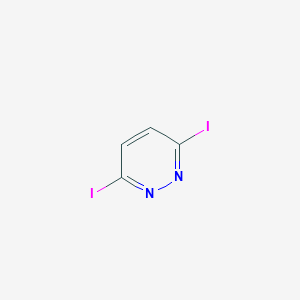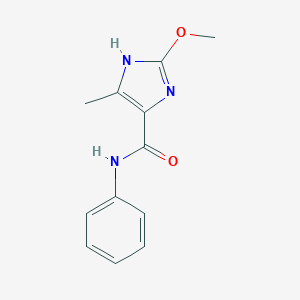
2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways. AG490 was first synthesized in 1994 by researchers at the University of Tokyo and has since been studied extensively for its potential therapeutic applications.
Mécanisme D'action
2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide works by binding to the ATP-binding site of JAK and preventing the phosphorylation of STAT proteins, which are downstream targets of JAK. This inhibition of JAK/STAT signaling pathways leads to the downregulation of genes involved in cell proliferation and survival, ultimately leading to cell death.
Effets Biochimiques Et Physiologiques
2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. 2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide is its ability to selectively inhibit JAK/STAT signaling pathways, making it a useful tool for studying the role of these pathways in cellular processes and disease. However, one limitation of 2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide is its relatively non-specific nature, as it can also inhibit other kinases and signaling pathways. Additionally, 2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide has poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research involving 2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide, including the development of more selective JAK/STAT inhibitors, the investigation of the role of JAK/STAT signaling pathways in various diseases, and the exploration of combination therapies using 2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide and other drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide and its potential therapeutic applications.
Méthodes De Synthèse
2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide can be synthesized using a multistep process that involves the reaction of 2-methoxy-5-methyl-4-nitrophenol with ethyl bromoacetate to form 2-methoxy-5-methyl-4-nitrophenylacetate. The nitro group is then reduced using iron powder to form 2-methoxy-5-methyl-4-aminophenylacetate, which is then reacted with phosgene and ammonia to form 2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide.
Applications De Recherche Scientifique
2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide has been widely used in scientific research for its ability to inhibit JAK/STAT signaling pathways, which are involved in a variety of cellular processes including growth, differentiation, and survival. 2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide has been shown to inhibit the proliferation of cancer cells and has potential therapeutic applications in the treatment of cancer, autoimmune diseases, and inflammatory disorders.
Propriétés
Numéro CAS |
138944-33-9 |
|---|---|
Nom du produit |
2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide |
Formule moléculaire |
C12H13N3O2 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
2-methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c1-8-10(15-12(13-8)17-2)11(16)14-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,15)(H,14,16) |
Clé InChI |
NEBDNCAHALUEFK-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(N1)OC)C(=O)NC2=CC=CC=C2 |
SMILES canonique |
CC1=C(N=C(N1)OC)C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



